molecular formula C12H16FN B3027929 1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine CAS No. 1439896-37-3

1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine

Cat. No.: B3027929
CAS No.: 1439896-37-3
M. Wt: 193.26
InChI Key: QOKZPOFWIQOHQN-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine is a chemical compound with the molecular formula C₁₂H₁₆FN It is known for its unique structure, which includes a cyclobutyl ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols or amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]cyclobutyl-methanamine
  • 1-[(4-Bromophenyl)methyl]cyclobutyl-methanamine
  • 1-[(4-Methylphenyl)methyl]cyclobutyl-methanamine

Uniqueness

1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity in biological systems .

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-4-2-10(3-5-11)8-12(9-14)6-1-7-12/h2-5H,1,6-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKZPOFWIQOHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237683
Record name 1-[(4-Fluorophenyl)methyl]cyclobutanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-37-3
Record name 1-[(4-Fluorophenyl)methyl]cyclobutanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)methyl]cyclobutanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine
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